molecular formula C11H6Cl2N2OS B13152310 2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

Cat. No.: B13152310
M. Wt: 285.1 g/mol
InChI Key: BGGFDGVIYZPBLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is a heterocyclic compound that contains both benzothiophene and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid hydrazide with chloroacetyl chloride under acidic conditions to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole can undergo several types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by various nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could lead to the formation of carboxylic acid derivatives.

Scientific Research Applications

2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is studied for its potential use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-1-benzothien-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole is unique due to its specific combination of benzothiophene and oxadiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H6Cl2N2OS

Molecular Weight

285.1 g/mol

IUPAC Name

2-(3-chloro-1-benzothiophen-2-yl)-5-(chloromethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C11H6Cl2N2OS/c12-5-8-14-15-11(16-8)10-9(13)6-3-1-2-4-7(6)17-10/h1-4H,5H2

InChI Key

BGGFDGVIYZPBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NN=C(O3)CCl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.